m-Fluoro Prasugrel-d4 Hydrochloride
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Overview
Description
m-Fluoro Prasugrel-d4 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Prasugrel, a thienopyridine class antiplatelet agent. The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Preparation Methods
The synthesis of m-Fluoro Prasugrel-d4 Hydrochloride involves multiple steps, starting from the appropriate fluorinated and deuterated precursors. The synthetic route typically includes:
Formation of the thienopyridine core: This involves cyclization reactions under controlled conditions.
Introduction of the fluorine atom: This step is achieved through electrophilic fluorination.
Deuterium labeling: Deuterium atoms are introduced using deuterated reagents.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt
Chemical Reactions Analysis
m-Fluoro Prasugrel-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted under nucleophilic conditions using reagents like sodium methoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
m-Fluoro Prasugrel-d4 Hydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic studies: It helps in understanding the metabolic pathways and the formation of metabolites.
Analytical chemistry: The compound is used as an internal standard in mass spectrometry.
Drug development: It aids in the development of new antiplatelet agents by providing insights into the mechanism of action and efficacy .
Mechanism of Action
m-Fluoro Prasugrel-d4 Hydrochloride, like Prasugrel, is a prodrug that requires metabolic activation. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. This action prevents thrombus formation and is crucial in the management of acute coronary syndromes .
Comparison with Similar Compounds
m-Fluoro Prasugrel-d4 Hydrochloride is compared with other antiplatelet agents such as:
Clopidogrel: Another thienopyridine class drug, but with a different metabolic activation pathway.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor that does not require metabolic activation.
Cangrelor: An intravenous P2Y12 inhibitor with a rapid onset and offset of action.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
Properties
CAS No. |
1794828-80-0 |
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Molecular Formula |
C20H21ClFNO3S |
Molecular Weight |
413.925 |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
InChI Key |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Synonyms |
2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone |
Origin of Product |
United States |
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